molecular formula C₂₁H₁₅Cl₂FIN₃O B1140925 N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride CAS No. 851684-46-3

N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride

Cat. No. B1140925
CAS RN: 851684-46-3
M. Wt: 542.17
InChI Key:
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Description

“N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride” is a quinazoline derivative . It is also known as Lapatinib, a tyrosine kinase inhibitor approved for use in combination with capecitabine to treat advanced or metastatic breast cancers overexpressing HER2 (ErbB2) .


Molecular Structure Analysis

The molecular formula of this compound is C21H14ClFIN3O . It has a molecular weight of 505.71 . For a detailed molecular structure, you may refer to its MOL file (231278-20-9.mol) provided by chemical databases .


Physical And Chemical Properties Analysis

This compound appears as a yellow solid . It has a melting point of 222-224°C and a predicted boiling point of 581.3±50.0 °C . The compound has a predicted density of 1.691±0.06 g/cm3 . It is slightly soluble in water and more soluble in DMSO and methanol when heated .

Mechanism of Action

As a tyrosine kinase inhibitor, this compound works by blocking the action of enzymes called tyrosine kinases in cancer cells. These enzymes are involved in many cell functions, including cell signaling, growth, and division. By blocking these enzymes, this compound interferes with the growth and spread of cancer cells .

Safety and Hazards

The compound is sensitive to light . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-Amino-3-iodo-6-nitroquinazoline", "3-Chloro-4-(3-fluorobenzyloxy)aniline", "Hydrochloric acid", "Isopropanol", "Potassium carbonate", "Thionyl chloride", "Triethylamine" ], "Reaction": [ { "Step 1": "2-Amino-3-iodo-6-nitroquinazoline is reacted with thionyl chloride and triethylamine to form 2-chloro-3-iodo-6-nitroquinazoline." }, { "Step 2": "2-Chloro-3-iodo-6-nitroquinazoline is then reacted with 3-chloro-4-(3-fluorobenzyloxy)aniline in the presence of potassium carbonate and isopropanol to form N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine." }, { "Step 3": "The final compound is obtained by treating N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine with hydrochloric acid to form N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride." } ] }

CAS RN

851684-46-3

Product Name

N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride

Molecular Formula

C₂₁H₁₅Cl₂FIN₃O

Molecular Weight

542.17

synonyms

N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo-4-quinazolinamine Monohydrochloride;  _x000B_6-Iodo-4-[3-chloro-4-(3-fluorobenzyloxy)anilino]quinazoline Hydrochloride

Origin of Product

United States

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